![molecular formula C30H42O6 B1638810 [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-Dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate CAS No. 466663-11-6](/img/structure/B1638810.png)

[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-Dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate

Übersicht

Beschreibung

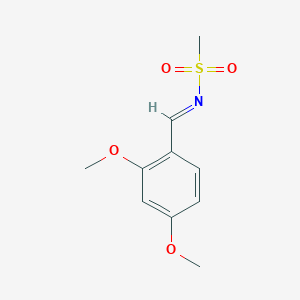

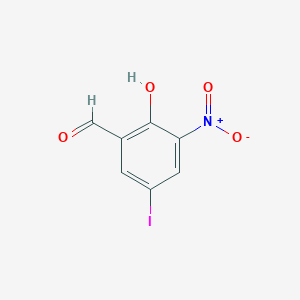

The compound [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-Dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate has the molecular formula C30H42O6 . It has an average mass of 498.651 Da and a monoisotopic mass of 498.298126 Da .

Physical and Chemical Properties The density of the compound is approximately 1.2±0.1 g/cm3 . It has a boiling point of 635.6±55.0 °C at 760 mmHg . The compound has 6 hydrogen bond acceptors and 3 hydrogen bond donors . It also has 9 freely rotating bonds . The polar surface area is 104 Å2 .

Wissenschaftliche Forschungsanwendungen

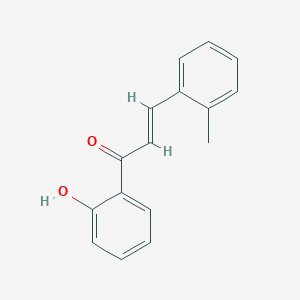

Asymmetric Synthesis of Complicated Bicyclic and Tricyclic Polypropanoates

A method for asymmetric synthesis of long-chain and polycyclic polypropanoate fragments has been developed, starting from ethylidenebis[3,5-dimethylfuran]. This research involves creating a single meso-adduct with multiple stereogenic centers, and further exploration in chemoselective oxa-ring openings and intra-ring C-C bond cleavage led to the synthesis of complex polypropanoates (Marchionni & Vogel, 2001).

Transannular Cyclization Reaction of Humulene 2,3-Epoxide

The treatment of a specific epoxy compound with diethyl ether and boron trifluoride resulted in novel transannular cyclized compounds. This study highlights the configurations of these new compounds and their cyclization products, offering insights into complex chemical reactions and product formation (Hayano & Shirahama, 1996).

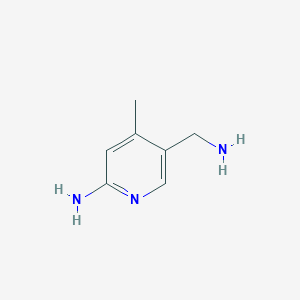

Cassane Diterpenes from Caesalpinia Platyloba

Research on the dichloromethane extract from the leaves of Caesalpinia platyloba led to the identification of cassane diterpenes. This study focuses on the structural determination of these compounds, their chemical correlation, and absolute configurations, contributing to our understanding of plant-derived chemical compounds (Gómez-Hurtado et al., 2013).

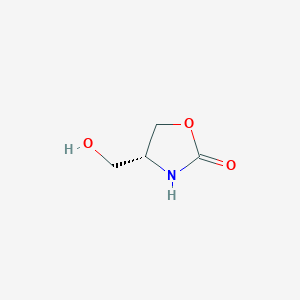

New Bioactive Azaartemisinin Derivatives

The reaction of artemisinin with various compounds led to the creation of new azaartemisinin derivatives. These compounds were evaluated for their antimalarial and cytotoxic activities, demonstrating the potential for developing new therapeutics from modified natural products (Al-Oqail et al., 2003).

Wirkmechanismus

Target of Action

The primary targets of 3-O-(2’E,4’E-Decadienoyl)-ingenol are the Protein Kinase C Alpha (PRKCA) and Protein Kinase C Delta (PRKCD) . These proteins play a crucial role in several signal transduction cascades and are involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mode of Action

This interaction could potentially alter the phosphorylation state of these proteins, thereby modulating their function .

Biochemical Pathways

The interaction of 3-O-(2’E,4’E-Decadienoyl)-ingenol with PRKCA and PRKCD affects various biochemical pathways. These proteins are involved in multiple signaling pathways, including the regulation of cell cycle progression, apoptosis, and cellular differentiation . The modulation of these pathways can lead to downstream effects on cellular function and behavior.

Pharmacokinetics

The pharmacokinetic properties of 3-O-(2’E,4’E-Decadienoyl)-ingenol include its absorption, distribution, metabolism, and excretion (ADME). The compound has an absorption level of 2, indicating that it is moderately absorbed in the body . The compound’s hepatotoxicity probability is 0.509, indicating a moderate risk of liver toxicity .

Result of Action

The molecular and cellular effects of 3-O-(2’E,4’E-Decadienoyl)-ingenol’s action are diverse, given its interaction with PRKCA and PRKCD. These effects can include changes in cell proliferation, differentiation, and apoptosis, potentially influencing the progression of various diseases .

Eigenschaften

IUPAC Name |

[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O6/c1-6-7-8-9-10-11-12-13-23(32)36-27-18(2)16-29-19(3)14-22-24(28(22,4)5)21(26(29)34)15-20(17-31)25(33)30(27,29)35/h10-13,15-16,19,21-22,24-25,27,31,33,35H,6-9,14,17H2,1-5H3/b11-10+,13-12+/t19-,21+,22-,24+,25-,27+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXZQPNIMGCMHC-RIEFUZAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-(2'E,4'E-Decadienoyl)-ingenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[6-Chloro-2-(4-fluoro-phenyl)-imidazo[1,2-a]pyridin-3-yl]-acrylic acid](/img/structure/B1638734.png)

![3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylicacid](/img/structure/B1638736.png)

![N-[4,4-Bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1638751.png)

![7-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1638756.png)

![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-fluorophenyl)-1-piperazinyl]-](/img/structure/B1638762.png)